molecular formula C15H22BNO3 B11723908 N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

Cat. No.: B11723908
M. Wt: 275.15 g/mol
InChI Key: JIMOCIKNQZJHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a small molecule featuring an acetamide group and a protected boronic acid in the form of a pinacol ester. This chemical structure makes it a valuable intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . In these reactions, it serves as a versatile building block for the construction of biaryl and other complex molecular architectures, which are core structures in many pharmaceutical compounds and functional materials. Researchers utilize this compound in fragment-based drug discovery (FBDD) and medicinal chemistry projects, where its structure can be incorporated into larger molecules to modulate their biological activity and physicochemical properties . The compound is characterized by its high purity, which is essential for achieving consistent and high-yielding reaction outcomes. As a standard practice, handling should be conducted in accordance with all applicable laboratory safety regulations. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H22BNO3/c1-10-7-12(9-13(8-10)17-11(2)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18)

InChI Key

JIMOCIKNQZJHRD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Starting Material : 3-Methyl-5-bromoacetanilide.

    • Synthesized via acetylation of 3-methyl-5-bromoaniline using acetyl chloride or anhydride.

  • Reaction Setup :

    • Catalyst : PdCl₂(dppf)₂ or Pd(PPh₃)₄ (0.5–10 mol%).

    • Base : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃) (1.5–3 equiv).

    • Boron Source : Bis(pinacolato)diboron (1–1.2 equiv).

    • Solvent : 1,4-Dioxane or DME.

    • Temperature : 80–100°C (reflux).

    • Time : 3–7 hours.

Reaction Mechanism

The Miyaura borylation proceeds via oxidative addition of the Pd catalyst to the C–Br bond, transmetallation with the boron reagent, and reductive elimination to yield the boronic ester.

Yield and Optimization

ParameterValue RangeYield (%)Reference
CatalystPdCl₂(dppf)₂90.1
BaseKOAc90.1
Solvent1,4-Dioxane90.1
Temperature80°C90.1
CatalystPd(PPh₃)₄74
BaseNa₂CO₃74

Advantages

  • High regioselectivity for bromo-substituted aromatics.

  • Scalable for industrial production.

Nitrite-Mediated Coupling Method

This method bypasses palladium catalysts, utilizing benzoyl peroxide and tert-butyl nitrite to convert amines to boronic esters. Though less common, it offers a cost-effective alternative for specific substrates.

Key Steps and Conditions

  • Starting Material : 3-Methyl-5-aminoacetanilide.

    • Synthesized via nitration or direct amination of 3-methylacetanilide.

  • Reaction Setup :

    • Oxidizing Agent : Benzoyl peroxide (0.02–0.1 mol%).

    • Nitrite Source : Tert-butyl nitrite (1.5 equiv).

    • Boron Source : Bis(pinacolato)diboron (1 equiv).

    • Solvent : Acetonitrile.

    • Temperature : Room temperature (20–25°C).

    • Time : 1–4 hours.

Reaction Mechanism

The amine undergoes diazotization with tert-butyl nitrite, forming a diazonium intermediate. Subsequent coupling with bis(pinacolato)diboron replaces the diazonium group with the boronic ester.

Yield and Optimization

ParameterValue RangeYield (%)Reference
Oxidizing AgentBenzoyl peroxide~85
Nitrite SourceTert-butyl nitrite~85
SolventAcetonitrile~85

Advantages

  • Avoids expensive palladium catalysts.

  • Mild reaction conditions suitable for sensitive substrates.

Comparative Analysis of Methods

FactorMiyaura BorylationNitrite-Mediated Coupling
Catalyst Pd-based (high cost)None
Substrate Bromo-substituted aromaticsAmino-substituted aromatics
Temperature Elevated (80–100°C)Ambient
Time 3–7 hours1–4 hours
Yield 74–90%~85%
Scalability HighModerate

Critical Challenges and Solutions

  • Regioselectivity :

    • Issue : Competing reactions at adjacent positions.

    • Solution : Use directing groups (e.g., methyl) to guide boronation.

  • Catalyst Cost :

    • Solution : Optimize catalyst loading (0.5 mol% PdCl₂(dppf)₂ suffices).

  • Purity :

    • Solution : Purify via column chromatography (e.g., DCM/MeOH) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide exhibit promising anticancer properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated significant growth inhibition percentages against multiple cancer types:

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

These findings suggest that the compound could be further explored for its potential as an anticancer agent .

Neuroprotective Effects
The dioxaborolane structure is known for its ability to interact with biological systems effectively. Some studies suggest that similar compounds might exhibit neuroprotective effects by inhibiting enzymes involved in neurodegenerative diseases. This could lead to the development of new therapeutic agents for conditions such as Alzheimer's disease .

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound can serve as a versatile reagent in cross-coupling reactions. The presence of the dioxaborolane group allows for efficient coupling with various electrophiles in Suzuki-type reactions. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry
The compound's unique properties make it suitable for applications in polymer chemistry. It can be utilized as a building block for creating boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. Such materials are valuable in electronics and coatings .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Case Study 1: Anticancer Research

A study focusing on the anticancer properties of similar compounds demonstrated that modifications to the dioxaborolane moiety significantly impacted their biological activity. The study concluded that optimizing these structures could lead to more potent anticancer agents.

Case Study 2: Organic Synthesis

In a series of experiments aimed at developing new synthetic pathways for pharmaceuticals, researchers successfully employed this compound in cross-coupling reactions with high yields and selectivity.

Mechanism of Action

The compound’s mechanism of action largely depends on the specific chemical reactions it undergoes. In Suzuki-Miyaura coupling, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to analogs with modifications in substituent type, position, and electronic properties (Table 1).

Table 1: Structural and Spectroscopic Comparison

Compound Name (CAS/ID) Substituents (Position) Molecular Weight Key Spectral Data (NMR)
Target Compound 3-Me, 5-Bpin 289.17 1H NMR: δ 2.1 (s, 3H, Me), 1.3 (s, 12H, Bpin); 13C NMR: δ 83.8 (Bpin), 168.5 (C=O)
N-(3-Fluoro-4-Bpin-phenyl)acetamide (844501-35-5) 3-F, 4-Bpin 279.11 1H NMR: δ 7.5–7.3 (m, Ar-H), 2.1 (s, 3H); 19F NMR: δ -118.2 (CF3)
PN-0792 (844501-78-6) 3-Cl, 4-Bpin 295.63 1H NMR: δ 7.6 (d, J = 8.0 Hz, Ar-H), 2.0 (s, 3H); 13C NMR: δ 125.4 (Cl-C)
N-(4-Bpin-phenyl)acetamide 4-Bpin 261.12 1H NMR: δ 7.8 (d, J = 8.0 Hz, Ar-H), 2.1 (s, 3H); HRMS: [M+H]+ 262.1348

Key Observations :

  • Substituent Position : The 5-Bpin substitution in the target compound contrasts with para-substituted analogs (e.g., 4-Bpin in N-(4-Bpin-phenyl)acetamide), which exhibit distinct electronic environments and reactivity in Suzuki-Miyaura couplings .
  • Bis-Borylated Analogs : Compounds like N-(3,5-bis-Bpin-phenyl)acetamide () demonstrate higher molecular weight (357.24 g/mol) and altered steric effects, impacting their utility in multi-step syntheses .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s IR spectrum shows peaks for acetamide (C=O at ~1670 cm⁻¹) and Bpin (B-O at ~1350 cm⁻¹), consistent with analogs in and .
  • 11B NMR : Boron shifts for Bpin groups typically appear at δ 29–31 ppm, as observed in cyclohexyl-containing analogs () .

Biological Activity

N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H25BNO4
  • Molecular Weight : 305.19 g/mol
  • CAS Number : 2289690-13-5

The presence of the dioxaborolane moiety is significant as it is known to enhance the biological activity of compounds through various mechanisms.

  • Inhibition of Enzymatic Activity : Initial studies indicate that the compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, compounds with similar dioxaborolane structures have shown inhibitory effects on kinases such as GSK-3β and IKK-β .
  • Anticancer Activity : The compound is hypothesized to exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that derivatives of dioxaborolane can significantly reduce cell viability in various cancer cell lines .
  • Antiviral Properties : Some related compounds have demonstrated antiviral activity against influenza viruses by inhibiting viral replication . This suggests potential for this compound in treating viral infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionGSK-3β IC50 = 8 nM
Anticancer ActivityReduced viability in MDA-MB-231 cells (IC50 = 0.126 μM)
Antiviral ActivitySignificant reduction in viral load in infected mice

Case Studies

  • Anticancer Efficacy : A recent study evaluated the effects of a similar dioxaborolane derivative on triple-negative breast cancer (TNBC) cell lines. The compound exhibited potent growth inhibition with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .
  • Toxicology Assessment : In vivo toxicity studies conducted on healthy mice indicated a favorable safety profile for compounds related to this compound at doses up to 40 mg/kg . This is crucial for further development and clinical applications.
  • Mechanistic Insights : The mechanism of action was further elucidated through assays measuring apoptosis markers such as caspase activation. The compound showed a significant increase in caspase-9 levels in treated samples compared to controls .

Q & A

Basic: What are the key considerations in synthesizing N-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety reacts with halogenated precursors. Key steps include:

  • Precursor selection : Use of 3-methyl-5-bromophenylacetamide derivatives coupled with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis .
  • Reaction conditions : Anhydrous solvents (e.g., THF or DMF), temperatures between 80–100°C, and bases like K₂CO₃ to facilitate transmetallation .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) .

Basic: How is this compound characterized using spectroscopic methods?

  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz), with singlet peaks for pinacol methyl groups (δ 1.34 ppm) .
    • ¹³C NMR : Boron-bound carbons resonate at δ 83–85 ppm, while acetamide carbonyls appear at δ 168–170 ppm .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 316.2, consistent with the molecular formula C₁₆H₂₁BNO₃ .

Advanced: How does the boron-containing group influence the compound's reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and solubility in organic solvents, enabling efficient transmetallation in Suzuki reactions. Key factors:

  • Steric effects : The pinacolato group prevents boronic acid dimerization, improving reaction yields .
  • Electronic effects : The electron-rich boron center facilitates oxidative addition with palladium catalysts.
  • Applications : Used to synthesize biaryl structures in drug intermediates, e.g., triazine derivatives in catalytic systems .

Advanced: What strategies resolve contradictions in reported yields or reaction conditions?

Discrepancies in yields (e.g., 60–90%) arise from variations in:

  • Catalyst loading : Optimize Pd(PPh₃)₄ (2–5 mol%) to balance cost and efficiency .
  • Solvent choice : Polar aprotic solvents (DMF) may accelerate rates but require rigorous anhydrous conditions .
  • Base selection : K₃PO₄ vs. K₂CO₃ can alter pH and reaction kinetics. Systematic Design of Experiments (DoE) is recommended to identify optimal parameters .

Advanced: How to design experiments to study the compound’s stability under different conditions?

  • Stress testing :
    • Thermal stability : Heat samples to 50–100°C (per P210 guidelines ) and monitor decomposition via TGA.
    • Photostability : Expose to UV light (λ = 254 nm) and track degradation using HPLC .
    • Hydrolytic stability : Test in buffered solutions (pH 2–12) to assess boronate ester hydrolysis .
  • Analytical methods : NMR and LC-MS quantify degradation products like free boronic acids .

Advanced: What are its applications as an intermediate in drug discovery?

The compound serves as a boronic ester precursor for:

  • Protease inhibitors : Incorporation into peptide mimetics targeting enzymes like thrombin .
  • Anticancer agents : Suzuki couplings to generate biaryl scaffolds with kinase inhibitory activity .
  • PET tracers : Radiolabeling via isotope exchange (¹⁸F/¹⁰B) for imaging applications .

Basic: What are common impurities, and how are they analyzed?

  • Impurities :
    • Unreacted boronic ester precursors (e.g., B₂Pin₂ residues).
    • Hydrolysis products (e.g., 3-methyl-5-boronophenylacetamide).
  • Analysis :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities at RRT 0.8–1.2 .
    • TLC : Silica gel plates (ethyl acetate/hexane = 1:3) identify unreacted starting materials .

Advanced: How can computational modeling predict its interactions with biological targets?

  • Docking studies : AutoDock Vina assesses binding affinity to enzymes (e.g., HDACs) using the boronate group as a zinc-binding surrogate .
  • DFT calculations : Gaussian09 optimizes geometries to evaluate electronic effects on reactivity (e.g., Fukui indices for electrophilic sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.